molecular formula C8H10N4O B1384371 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 3763-25-5

1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1384371
CAS RN: 3763-25-5
M. Wt: 178.19 g/mol
InChI Key: XYRVLCQVOLFELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a member of the pyrazoles family . It is a complex organic compound that contains a pyrazolo[3,4-d]pyrimidin-4-one core structure. This compound is related to other compounds such as 3-(4-amino-1-propan-2-ylpyrazolo pyrimidin-3-yl)-N-(3,4-dihydro-2H-pyrrol-5-yl)benzamide and 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrido[3,4-d]pyrimidin-4-ol .

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. Compounds similar to 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one showed promising cytotoxicity against tested cancer cell lines in both in vitro and in vivo models .

Chalcogenation Reactions

These compounds have been used in metal-free chalcogenation reactions to synthesize diversely orchestrated derivatives. Such reactions are crucial for creating compounds with potential biological activities .

Cytotoxic Activities

Some pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against various cancer cell lines, indicating their potential as therapeutic agents .

Protein Kinase Inhibition

Derivatives of pyrazolo[3,4-d]pyrimidine have been identified as promising protein kinase inhibitors. This is significant because protein kinases are targets for the treatment of various diseases .

properties

IUPAC Name

1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-5(2)12-7-6(3-11-12)8(13)10-4-9-7/h3-5H,1-2H3,(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRVLCQVOLFELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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